N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226442-54-1
VCID: VC11965918
InChI: InChI=1S/C19H17ClN2O4S2/c1-22(28(24,25)14-6-4-3-5-7-14)16-10-11-27-18(16)19(23)21-13-8-9-17(26-2)15(20)12-13/h3-12H,1-2H3,(H,21,23)
SMILES: CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C19H17ClN2O4S2
Molecular Weight: 436.9 g/mol

N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

CAS No.: 1226442-54-1

Cat. No.: VC11965918

Molecular Formula: C19H17ClN2O4S2

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide - 1226442-54-1

Specification

CAS No. 1226442-54-1
Molecular Formula C19H17ClN2O4S2
Molecular Weight 436.9 g/mol
IUPAC Name 3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C19H17ClN2O4S2/c1-22(28(24,25)14-6-4-3-5-7-14)16-10-11-27-18(16)19(23)21-13-8-9-17(26-2)15(20)12-13/h3-12H,1-2H3,(H,21,23)
Standard InChI Key CCJYGOJZUDHZJZ-UHFFFAOYSA-N
SMILES CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3

Introduction

N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a complex organic compound with a molecular weight of 436.9 g/mol and a CAS number of 1226442-54-1 . This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound's structure includes a thiophene ring, a sulfonamide group, and a chloro-methoxyphenyl moiety, suggesting potential applications in pharmaceutical chemistry.

Synthesis and Preparation

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available thiophene derivatives. The process may include:

  • Thiophene Activation: Introduction of a carboxylic acid group to the thiophene ring.

  • Amidation: Coupling of the activated thiophene with the sulfonamide precursor.

  • Arylation: Introduction of the chloro-methoxyphenyl group.

Biological Activity

While specific biological activity data for N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is limited, compounds with similar structures have shown potential as antimicrobial and anticancer agents . The sulfonamide group is known for its ability to inhibit enzymes, which could contribute to biological activity.

Research Findings and Future Directions

Given the compound's structural features, further research could focus on:

  • In Vitro Studies: Evaluating antimicrobial and anticancer activities using cell-based assays.

  • Molecular Docking: Investigating potential binding sites for enzymes or receptors relevant to disease targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological efficacy and drug-like properties.

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